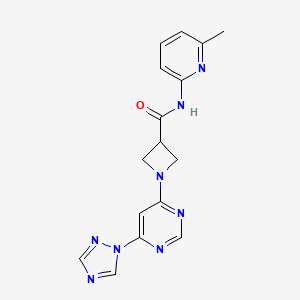

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Description

This compound features a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, linked to an azetidine ring bearing a carboxamide group. The azetidine is further substituted with a 6-methylpyridin-2-yl group. The azetidine ring introduces conformational rigidity, which may enhance target binding specificity compared to larger heterocycles .

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O/c1-11-3-2-4-13(21-11)22-16(25)12-6-23(7-12)14-5-15(19-9-18-14)24-10-17-8-20-24/h2-5,8-10,12H,6-7H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPQMQKZQMRVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a complex organic molecule notable for its unique structural features, which include a pyrimidine ring, a triazole moiety, and an azetidine structure. These components suggest potential biological activities that merit investigation.

Structural Features

The compound's molecular formula is with a molecular weight of approximately 336.36 g/mol. Its structure is characterized by:

- Pyrimidine ring : Known for its role in various biological processes.

- Triazole group : Often associated with antifungal and antibacterial properties.

- Azetidine moiety : Contributes to the compound's overall reactivity and potential biological interactions.

Antimicrobial Activity

Compounds containing triazole and pyrimidine rings have been extensively studied for their antimicrobial properties. For instance:

- Triazole derivatives are recognized for their antifungal effects against pathogens such as Candida species and Aspergillus species .

- Pyrimidine-based compounds have shown antimicrobial activity, particularly against bacterial strains.

Anticancer Properties

The incorporation of heterocycles like triazoles and pyrimidines in drug design has led to the discovery of anticancer agents. For example:

- Certain triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Although specific mechanisms for this compound remain uncharacterized due to a lack of direct research, similar compounds typically interact with biological targets through:

- Enzyme inhibition : Many triazole and pyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes.

- Receptor binding : These compounds may bind to specific receptors or proteins, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylpyridin-2-carboxamide | Methylpyridine structure | Antimicrobial activity |

| 1H-Triazole derivatives | Triazole ring present | Antiviral properties |

| Pyrimidine-based compounds | Pyrimidine core with substitutions | Anticancer effects |

This table illustrates how the presence of specific functional groups can influence biological activity.

Case Studies and Research Findings

While direct studies on the compound are scarce, related research highlights potential applications:

- Antifungal Activity : Research on triazole derivatives indicates significant antifungal efficacy against various strains, suggesting that this compound may exhibit similar properties .

- Kinase Inhibition : Compounds with structural similarities have been shown to inhibit kinase activity relevant to cancer therapy, indicating that this compound could also be explored in this context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Analysis

The compound’s structural analogs (Table 1) share carboxamide linkages and heterocyclic systems but differ in core scaffolds and substituents, leading to variations in physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.